molecular formula C19H16ClNO4 B2870191 Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923178-80-7

Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate

Cat. No.: B2870191
CAS No.: 923178-80-7
M. Wt: 357.79
InChI Key: YYVZQJDZQZZKNN-UHFFFAOYSA-N
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Description

  • Starting materials: Benzofuran core and 2-chlorobenzoyl chloride.
  • Reaction: Nucleophilic acyl substitution.
  • Conditions: Base (e.g., pyridine) in dichloromethane, room temperature.
  • Step 3: Esterification

    • Starting materials: Intermediate from Step 2 and ethanol.
    • Reaction: Fischer esterification.
    • Conditions: Acid catalyst (e.g., H2SO4), reflux.
  • Industrial Production Methods

    Industrial production of Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of the benzofuran core, followed by the introduction of the chlorobenzamido group and the carboxylate ester. The reaction conditions often require the use of specific reagents and catalysts to ensure high yields and purity.

    • Step 1: Synthesis of Benzofuran Core

      • Starting materials: 2-hydroxybenzaldehyde and ethyl acetoacetate.
      • Reaction: Claisen-Schmidt condensation followed by cyclization.
      • Conditions: Base (e.g., NaOH) in ethanol, reflux.

    Chemical Reactions Analysis

    Types of Reactions

    Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

      Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Common Reagents and Conditions

      Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

      Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

      Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Major Products

    The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

    Scientific Research Applications

    Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death.

    Comparison with Similar Compounds

    Ethyl 5-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate can be compared with other similar compounds, such as:

      Ethyl 4-(2-chlorobenzamido)benzoate: Similar structure but with a benzoate core instead of a benzofuran core.

      Ethyl 5-(2-chlorobenzamido)-3-methylisothiazole-4-carboxylate: Contains an isothiazole ring instead of a benzofuran ring.

      Ethyl 5-(2-chlorobenzamido)-4-cyano-3-methylthiophene-2-carboxylate: Features a thiophene ring and a cyano group.

    The uniqueness of this compound lies in its benzofuran core, which imparts distinct chemical and biological properties compared to its analogs.

    Properties

    IUPAC Name

    ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)14-10-12(8-9-16(14)25-17)21-18(22)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3,(H,21,22)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YYVZQJDZQZZKNN-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H16ClNO4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    357.8 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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